molecular formula C11H7IN4OS B13853826 6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13853826
M. Wt: 370.17 g/mol
InChI Key: ASEJURBCLRSGTQ-UHFFFAOYSA-N
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Description

6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a thiazole ring and an iodine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridine derivatives with thioamides under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki-Miyaura coupling reaction with a boronic acid would produce a biaryl compound.

Scientific Research Applications

6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent and the heterocyclic core enable the compound to form strong interactions with these targets, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both an iodine atom and a thiazole ring fused with the imidazo[1,2-a]pyridine core. This combination of structural elements contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H7IN4OS

Molecular Weight

370.17 g/mol

IUPAC Name

6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C11H7IN4OS/c12-7-1-2-9-14-8(6-16(9)5-7)10(17)15-11-13-3-4-18-11/h1-6H,(H,13,15,17)

InChI Key

ASEJURBCLRSGTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C(=O)NC3=NC=CS3

Origin of Product

United States

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